![molecular formula C20H27N3O3 B5555050 N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5555050.png)

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

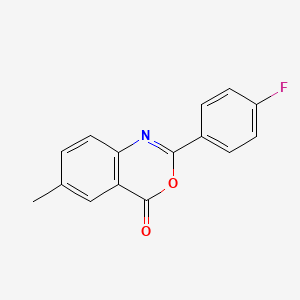

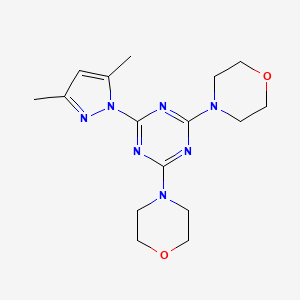

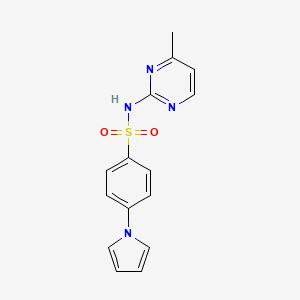

Synthesis Analysis

The synthesis of compounds related to N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide often involves multi-step reactions, starting with the formation of oxadiazole rings from precursors through cyclization reactions. For example, synthesis from 3-(4-carboxy)phenylsydnone using one-pot ring conversion reactions has been demonstrated to produce N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides with significant antimicrobial activity (Latthe & Badami, 2007).

Molecular Structure Analysis

Molecular structure analysis of compounds containing oxadiazole rings reveals their potential for interaction with biological targets due to the electron-rich nature of the oxadiazole ring. The crystal structure of similar compounds, like 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been determined by X-ray diffraction studies, showing significant hydrogen bonding and π-π interactions (Sharma et al., 2016).

Chemical Reactions and Properties

Compounds containing the 1,2,4-oxadiazole moiety engage in various chemical reactions, particularly those involving nucleophilic attack due to the electron-deficient nature of the oxadiazole ring. For instance, the formation of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide under specific conditions illustrates the reactivity of the oxadiazole ring and its derivatives in forming new bonds and structures (Bohle & Perepichka, 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. For instance, the crystal structure of related compounds can reveal information about molecular packing, hydrogen bonding patterns, and potential for forming supramolecular structures, which is essential for designing materials with specific properties (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties of N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide and similar compounds, such as their reactivity, stability, and interactions with other molecules, are determined by their functional groups and molecular structure. The presence of the oxadiazole ring, for instance, contributes to the compound's electron-accepting properties, which can influence its reactivity in various chemical reactions (Bohle & Perepichka, 2009).

科学的研究の応用

Heterocyclic Chemistry and Synthesis Applications

The synthesis and reactions of compounds containing the 1,2,4-oxadiazole moiety, such as N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide, are of significant interest in the field of heterocyclic chemistry. These compounds are synthesized through various methods, including the reaction of N-benzoylthioamides with hydrazines and hydroxylamine to form 1H-1,2,4-triazoles and 1,2,4-oxadiazoles respectively. This area of research is pivotal for the development of novel heterocyclic compounds with potential applications in materials science and pharmaceuticals (Whitfield & Papadopoulos, 1981).

Anticancer Activity

Compounds featuring the 1,2,4-oxadiazole ring have been explored for their anticancer properties. A series of substituted benzamides, including structures related to N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide, demonstrated moderate to excellent anticancer activity against several cancer cell lines. This suggests that modifications to the 1,2,4-oxadiazole core could lead to potent anticancer agents (Ravinaik et al., 2021).

Chemical Reactions and Transformations

The reactivity of compounds containing the 1,2,4-oxadiazole ring, similar to the compound , is a subject of interest for organic synthesis. For instance, the reaction of benzamide oxime with N, N'-dicyclohexylcarbodiimide leads to the formation of 5-cyclohexylamino-3-phenyl-1,2,4-oxadiazole, showcasing the potential of such compounds in synthesizing complex heterocycles with varied biological activities (Kawashima & Tabei, 1986).

Solid-Phase Synthesis

The solid-phase synthesis of 1,2,4-oxadiazoles represents a significant advancement in the field of combinatorial chemistry, allowing for the rapid generation of compound libraries. This methodology has been applied to the synthesis of 3,5-substituted 1,2,4-oxadiazoles, demonstrating the versatility and efficiency of solid-phase techniques in producing compounds with potential therapeutic applications (Sams & Lau, 1999).

作用機序

Safety and Hazards

将来の方向性

The 1,2,4-oxadiazole moiety is a promising scaffold in drug discovery, and researchers are actively exploring its potential in the development of new drugs . Future research may focus on the design and synthesis of new 1,2,4-oxadiazole derivatives with improved potency and selectivity for specific targets.

特性

IUPAC Name |

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-20(2,25)11-10-14-6-5-9-16(12-14)18(24)21-13-17-22-19(26-23-17)15-7-3-4-8-15/h5-6,9,12,15,25H,3-4,7-8,10-11,13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGCJFWXFHLLLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=NOC(=N2)C3CCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B5554968.png)

![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5554974.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)

![3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5554998.png)

![2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)

![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)

![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)

![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)

![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)

![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)